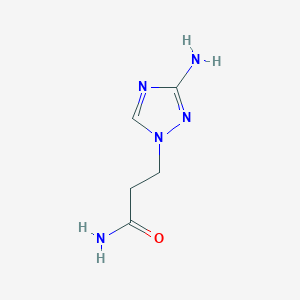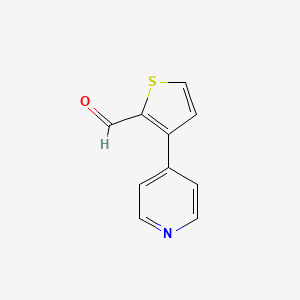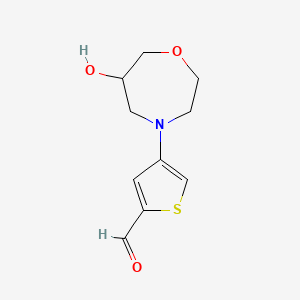
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₃NO₃S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an oxazepane ring, which is a seven-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P₄S₁₀) to form the thiophene ring . The oxazepane ring can be introduced through a cyclization reaction involving an appropriate amino alcohol and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products Formed
Oxidation: 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carboxylic acid.
Reduction: 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-methanol.
Substitution: 4-(6-Hydroxy-1,4-oxazepan-4-yl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxazepane ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The thiophene ring’s electronic properties can also influence its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a hydroxy group.
4-(6-Hydroxy-1,4-oxazepan-4-yl)-3H-thiophene-2-carbaldehyde: Similar structure but with a different configuration of the thiophene ring.
Uniqueness
4-(6-Hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both the oxazepane and thiophene rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C10H13NO3S |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-(6-hydroxy-1,4-oxazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-10-3-8(7-15-10)11-1-2-14-6-9(13)4-11/h3,5,7,9,13H,1-2,4,6H2 |
InChI Key |
ZAAUDDHYQAAYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1C2=CSC(=C2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


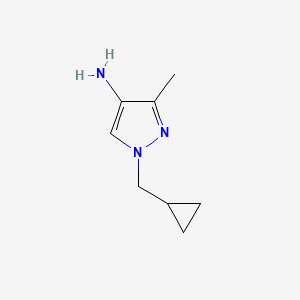
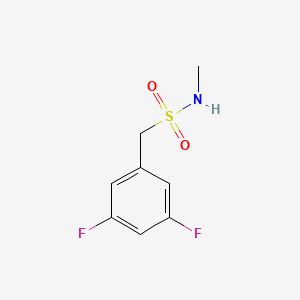
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)


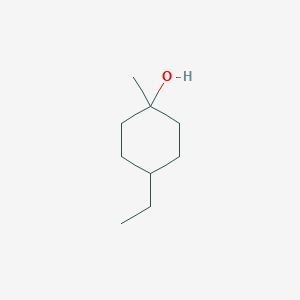
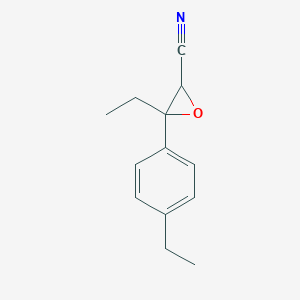

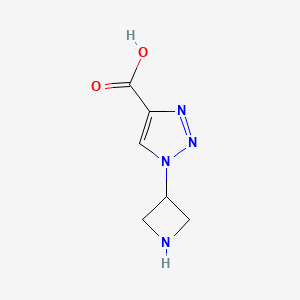
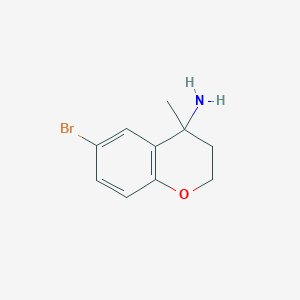
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
